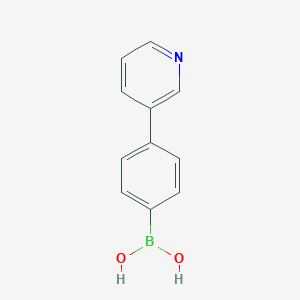![molecular formula C13H13NO2S B187695 N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide CAS No. 5345-10-8](/img/structure/B187695.png)
N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide, also known as MTC, is a chemical compound that has shown potential in various scientific research applications. This compound belongs to the family of thiophene derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide is not fully understood, but it is thought to involve the modulation of various signaling pathways. N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the cellular defense against oxidative stress.
Effets Biochimiques Et Physiologiques
N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in cells. In animal models, N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide has been shown to reduce the growth of tumors and improve glucose tolerance.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit potent biological activity at low concentrations. However, N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for the study of N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide. One area of research could focus on elucidating the mechanism of action of N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide. This could involve studying its effects on various signaling pathways and identifying its molecular targets. Another area of research could focus on developing more soluble forms of N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide that could be used in a wider range of experiments. Additionally, future studies could explore the potential of N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide in combination with other drugs or therapies for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide involves the reaction of 4-methoxybenzyl chloride with thiophene-2-carboxylic acid in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide in high yield and purity.
Applications De Recherche Scientifique
N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide has been found to exhibit various biological activities such as anti-inflammatory, antioxidant, and antimicrobial properties. It has also been shown to have potential in the treatment of cancer, neurodegenerative diseases, and diabetes. N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide has been studied extensively in vitro and in vivo, and its potential therapeutic effects have been demonstrated in animal models.
Propriétés
Numéro CAS |
5345-10-8 |
|---|---|
Nom du produit |
N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide |
Formule moléculaire |
C13H13NO2S |
Poids moléculaire |
247.31 g/mol |
Nom IUPAC |
N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H13NO2S/c1-16-11-6-4-10(5-7-11)9-14-13(15)12-3-2-8-17-12/h2-8H,9H2,1H3,(H,14,15) |
Clé InChI |
IQZQDGIWGKOBJY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=CS2 |
SMILES canonique |
COC1=CC=C(C=C1)CNC(=O)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



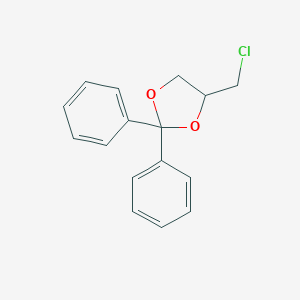
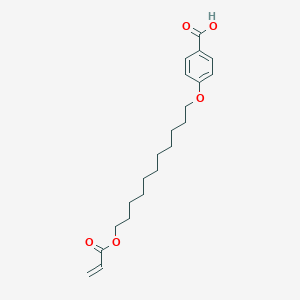
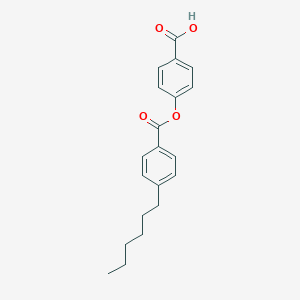
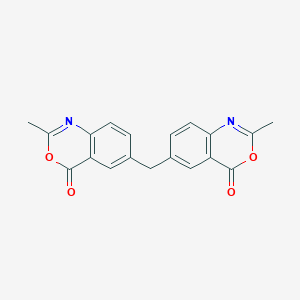
![Hydrindantin dihydrate [MI]](/img/structure/B187621.png)
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B187623.png)
![Glycine, N-[N-(4-methoxybenzoyl)glycyl]-](/img/structure/B187625.png)
![4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde](/img/structure/B187626.png)
![3-Methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B187627.png)
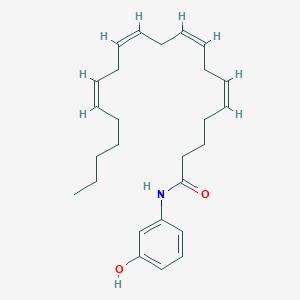
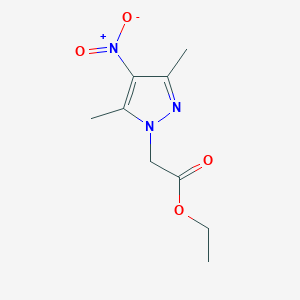
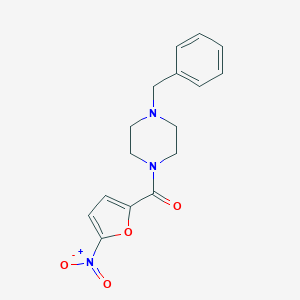
![N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B187635.png)
